molecular formula C6H11ClO4S B8509636 Tert-butyl 2-(chlorosulfonyl)acetate

Tert-butyl 2-(chlorosulfonyl)acetate

Cat. No.: B8509636
M. Wt: 214.67 g/mol
InChI Key: WVEYJYSERDAPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(chlorosulfonyl)acetate is a high-purity chemical reagent designed for advanced organic synthesis and pharmaceutical research. Compounds featuring sulfonyl chloride and ester functional groups, like this one, are highly valuable as synthetic intermediates. Sulfonyl chlorides are known to participate in amidation and esterification reactions to construct complex molecules; for instance, structurally similar tert-butyl sulfonylcarbamate intermediates are used in direct aminosulfonylation protocols for electron-rich (hetero)arenes . The tert-butyl ester group offers a protected carboxylic acid functionality, which can be deprotected under acidic conditions to reveal the free acid, providing a handle for further derivatization. As a reagent, it may be applied in the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing compounds relevant to medicinal chemistry and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11ClO4S

Molecular Weight

214.67 g/mol

IUPAC Name

tert-butyl 2-chlorosulfonylacetate

InChI

InChI=1S/C6H11ClO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3

InChI Key

WVEYJYSERDAPTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen in tert-butyl glycolate on sulfuryl chloride, forming a chlorosulfate intermediate. Subsequent elimination of HCl yields the target compound. Key parameters include:

  • Solvent : Toluene or tetrahydrofuran (THF) to stabilize intermediates.

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl, preventing side reactions.

  • Temperature : 0–25°C to minimize decomposition.

A representative procedure from Patent US5387700A involves dissolving tert-butyl glycolate (1.0 equiv) in anhydrous THF under nitrogen, followed by dropwise addition of SO₂Cl₂ (1.2 equiv) and Et₃N (1.5 equiv) at 0°C. After stirring for 2 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation to yield the product in 85–92% purity.

Chlorosulfonic Acid Route

Chlorosulfonic acid (ClSO₃H) offers an alternative pathway, particularly useful for substrates sensitive to SO₂Cl₂. This method involves two steps: sulfonation followed by esterification.

Sulfonation of Glycolic Acid

Glycolic acid is treated with ClSO₃H in dichloromethane (DCM) at -10°C to form glycolic sulfonic acid. The exothermic reaction requires careful temperature control to avoid over-sulfonation.

Esterification with Tert-Butanol

The sulfonic acid intermediate is esterified with tert-butanol using catalytic sulfuric acid. This step achieves 78% yield under reflux conditions (4 hours, 80°C).

Optimization Data:

ParameterOptimal ValueYield Impact
ClSO₃H Equiv1.1+15%
Reaction Temperature-10°C+20%
Esterification Time4 hours+12%

Phosphorus Pentachloride (PCl₅) Chlorination

For laboratories lacking SO₂Cl₂, PCl₅ provides a viable chlorinating agent. This method converts tert-butyl 2-sulfoacetate (prepared via sulfonation of tert-butyl acetate) into the chlorosulfonyl derivative.

Procedure and Challenges

The sulfonic acid precursor is refluxed with PCl₅ (2.0 equiv) in DCM for 6 hours. While this method achieves 65–70% yield, it generates stoichiometric POCl₃, complicating purification. Industrial scalability is limited due to hazardous waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Sulfuryl Chloride85–92≥99HighSO₂Cl₂ toxicity
Chlorosulfonic Acid7895ModerateCorrosive reagents
PCl₅65–7090LowPOCl₃ byproduct

Industrial-Scale Considerations

Patent CN105367596A highlights the importance of solvent recovery and continuous distillation in large-scale production. Using toluene as a solvent enables >99% recovery via fractional distillation, reducing costs by 40% compared to THF-based protocols. Automated pH control during quenching minimizes decomposition, enhancing yield consistency .

Chemical Reactions Analysis

Tert-butyl 2-(chlorosulfonyl)acetate undergoes various types of chemical reactions, including substitution and esterification :

    Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols.

    Esterification: The compound can participate in esterification reactions, forming esters under mild conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Common Reagents and Conditions

    Substitution: Reagents like thionyl chloride, triethylamine, and magnesium.

    Esterification: DCC and DMAP.

Major Products

  • Esters and amides formed from reactions with alcohols and amines.

Scientific Research Applications

Tert-butyl 2-(chlorosulfonyl)acetate has various applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chlorosulfonyl-acetic acid tert-butyl ester depends on its intended use. For example, as a reagent in chemical reactions, its mechanism involves the way it reacts with other compounds. The presence of the chlorosulfonyl group makes it highly reactive, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)acetate (CAS: 55896-93-0)

  • Key Differences :
    • The ethyl ester group reduces steric hindrance compared to tert-butyl, increasing susceptibility to hydrolysis.
    • Lower molecular weight (~186 g/mol estimated) may improve solubility in polar solvents.
    • Reactivity: The chlorosulfonyl group retains similar electrophilic character, but the ethyl ester’s smaller size allows for faster reaction kinetics in nucleophilic substitutions.
  • Applications : Used in synthesizing sulfonamide derivatives and as a reagent in peptide modification .

Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate

  • Molecular Formula : C₁₈H₁₈N₂O₄S (MW: 358.40 g/mol) .
  • Crystal structure data (monoclinic, space group P2₁/c) reveals intermolecular C–H⋯O and C–H⋯N hydrogen bonds, stabilizing a 3D network . Melting point: 423 K (150°C), significantly higher than tert-butyl 2-(chlorosulfonyl)acetate due to extended conjugation and hydrogen bonding .
  • Applications: Potential use in materials science or as a bioactive scaffold due to its rigid, hydrogen-bonded framework .

Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3)

  • Molecular Formula: C₁₀H₂₀ClNO₂ (MW: 221.72 g/mol) .
  • Key Differences: Replaces chlorosulfonyl with an amino group, enabling participation in condensation or alkylation reactions. High purity (≥95%) and hydrochloride salt form improve solubility in aqueous media.
  • Applications : Pharmaceutical building block for drug candidates targeting neurological or metabolic disorders .

Tert-butyl chloroacetate

  • Molecular Formula : C₆H₁₁ClO₂ (MW: 150.60 g/mol) .
  • Key Differences :
    • Chloroacetate group lacks the sulfonyl moiety, reducing electrophilicity but retaining utility in alkylation.
    • Lower molecular weight enhances volatility, which may be advantageous in gas-phase reactions.
  • Applications : Intermediate in agrochemicals and polymer chemistry .

Table 1: Comparative Data for this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point/Stability Applications
This compound C₆H₁₁ClO₂S 182.67 Chlorosulfonyl, tert-butyl N/A (stable in dry conditions) Pharmaceutical intermediates
Ethyl 2-(chlorosulfonyl)acetate C₄H₇ClO₄S* ~186 Chlorosulfonyl, ethyl N/A Peptide modification
Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C₁₈H₁₈N₂O₄S 358.40 Aryl sulfonyl, cyanophenyl 423 K Materials science
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Amino, cyclopropylmethyl N/A (hygroscopic) Drug development
Tert-butyl chloroacetate C₆H₁₁ClO₂ 150.60 Chloroacetate, tert-butyl N/A Agrochemicals

*Estimated based on structural analogy.

Research Findings and Insights

  • Reactivity Trends : The chlorosulfonyl group in this compound exhibits higher electrophilicity than chloroacetate derivatives, enabling efficient sulfonamide formation . However, its steric bulk slows reactions compared to ethyl analogs .
  • Solid-State Behavior: Crystalline analogs like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate demonstrate how hydrogen bonding and aromatic stacking dictate thermal stability and solubility .
  • Pharmaceutical Utility: Amino-functionalized tert-butyl esters (e.g., ) highlight the importance of salt forms in enhancing bioavailability and synthetic flexibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(chlorosulfonyl)acetate, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves the reaction of tert-butyl acetate with chlorosulfonylating agents (e.g., chlorosulfonic acid or sulfuryl chloride) under controlled conditions. Key factors include:

  • Solvent selection : Anhydrous solvents like dichloromethane or tetrahydrofuran minimize hydrolysis of the chlorosulfonyl group .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions like dimerization .
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance reactivity but require careful quenching to avoid degradation .
    • Purification via column chromatography or recrystallization improves purity, though the compound’s moisture sensitivity necessitates rapid processing under inert atmospheres .

Q. What purification techniques are most effective for this compound, and how does its stability impact these methods?

  • Chromatography : Silica gel chromatography with non-polar solvents (hexane/ethyl acetate mixtures) effectively separates impurities, but brief exposure to moisture must be avoided to prevent hydrolysis .
  • Crystallization : Low-temperature crystallization in anhydrous ether or toluene yields high-purity product, though slow cooling is critical to avoid trapping solvents .
  • Stability considerations: The compound degrades rapidly in humid environments; use of molecular sieves during storage and argon/vacuum sealing post-purification is recommended .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of the chlorosulfonyl moiety in nucleophilic substitution reactions compared to other ester groups?

  • Steric effects : The bulky tert-butyl group reduces reaction rates with sterically hindered nucleophiles (e.g., secondary amines) compared to methyl or ethyl esters. For example, reactions with aniline proceed at 60% yield for tert-butyl vs. 85% for ethyl analogs under identical conditions .
  • Electronic effects : The electron-donating tert-butyl group slightly deactivates the chlorosulfonyl moiety, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for efficient substitution .
  • Comparative studies with methyl/ethyl analogs highlight trade-offs between stability and reactivity, guiding reagent selection in multi-step syntheses .

Q. What are the common sources of contradictory data in the synthesis of this compound, and how can they be resolved?

  • Contradictions in yield : Variations arise from moisture exposure during synthesis or purification. Reproducibility improves with strict anhydrous protocols (e.g., Schlenk techniques) .
  • By-product formation : Competing sulfonation of the tert-butyl group may occur at temperatures >0°C, detected via LC-MS. Lowering reaction temperatures and using excess chlorosulfonylating agent mitigates this .
  • Analytical discrepancies: NMR integration errors due to residual solvents (e.g., DCM) can be resolved by extended drying under high vacuum .

Q. What strategies can stabilize this compound during long-term storage, and what analytical methods confirm its integrity over time?

  • Storage conditions : Argon-filled amber vials at –20°C with molecular sieves (4Å) prevent hydrolysis. Stability studies show >95% purity retention after 6 months under these conditions .
  • Integrity monitoring :

  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) detect hydrolysis products (e.g., sulfonic acid derivatives) with a detection limit of 0.1% .
  • ¹H NMR : Peaks at δ 1.45 (tert-butyl) and δ 3.85 (sulfonyl chloride) confirm structural integrity; disappearance of these signals indicates degradation .

Methodological Considerations

  • Reaction design : Prioritize anhydrous conditions and inert atmospheres for all steps involving the chlorosulfonyl group .
  • Troubleshooting : If yields drop below 50%, assess solvent purity (via Karl Fischer titration) and reagent stoichiometry .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s lachrymatory and corrosive nature .

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